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molecular formula C8H13NO3 B8583134 tert-Butyl formyl(vinyl)carbamate

tert-Butyl formyl(vinyl)carbamate

Cat. No. B8583134
M. Wt: 171.19 g/mol
InChI Key: YRKQGVKNOMYVAN-UHFFFAOYSA-N
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Patent
US09408392B2

Procedure details

A solution of N-formyl-N-vinyl-carbamic acid tert-butyl ester (103.6 g, crude 89% pure, 539 mmol) in THF (320 ml) was cooled to 0° C. and stirred rapidly. NaOH (2M, 323 ml, 6.46 mmol) was slowly added over ca 20 minutes. The internal temperature rose to 19° C., and began then to cool. After cooling to 5° C. the mixture was warmed to RT. After 1 hour the reaction was finished according to tlc and GC. The reaction mixture was shaken between tBuOMe (250 ml) and water (250 ml), washed with water (250 ml) and brine (250 ml), dried over MgSO4 and evaporated. The product was a yellow oil containing traces of THF (NMR). The crude product was dissolved in pentane (25 ml), seeded, and left overnight at −20° C. The colourless crystals were swirled in pentane, filtered off and washed 3× with pentane, then spread in the air to dry to yield 48.9 g (63%). The mother liquors were evaporated down, dissolved in a little pentane and seeded. A further 8.1 g (11%) was isolated. (The product can also be sublimed/distilled.) m.p. 67-68° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
323 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:12])[N:7](C=O)[CH:8]=[CH2:9])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].C(OC)(C)(C)C.O>C1COCC1>[C:1]([O:5][C:6](=[O:12])[NH:7][CH:8]=[CH2:9])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N(C=C)C=O)=O
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
323 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 19° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to RT
WASH
Type
WASH
Details
washed with water (250 ml) and brine (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
containing traces of THF (NMR)
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in pentane (25 ml)
WAIT
Type
WAIT
Details
left overnight at −20° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed 3× with pentane
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
to yield 48.9 g (63%)
CUSTOM
Type
CUSTOM
Details
The mother liquors were evaporated down
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a little pentane
CUSTOM
Type
CUSTOM
Details
A further 8.1 g (11%) was isolated
DISTILLATION
Type
DISTILLATION
Details
(The product can also be sublimed/distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)OC(NC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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